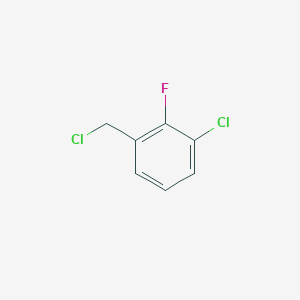

1-Chloro-3-(chloromethyl)-2-fluorobenzene

Descripción

Contextualization within Halogenated Aromatic Compounds and Benzyl (B1604629) Chlorides

To understand the scientific relevance of 1-Chloro-3-(chloromethyl)-2-fluorobenzene, it is essential to view it within the context of its parent chemical families.

Halogenated Aromatic Compounds This class of compounds contains at least one halogen atom bonded directly to an aromatic ring. iloencyclopaedia.org The identity and position of the halogen atom significantly influence the molecule's physical and chemical properties. Halogenated aromatics are foundational in numerous fields. numberanalytics.com

Pharmaceuticals: They serve as crucial intermediates in the synthesis of a wide range of drugs, including antidepressants and antihistamines. numberanalytics.com Their presence can enhance a drug's metabolic stability and binding affinity.

Agrochemicals: Many insecticides, herbicides, and fungicides are halogenated aromatic compounds. iloencyclopaedia.orgnih.gov

Materials Science: They are used in the production of polymers, flame retardants, and other advanced materials. numberanalytics.com

Synthetic Intermediates: The carbon-halogen bond is a versatile functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules. libretexts.org The halogenation of aromatic compounds typically occurs through an electrophilic aromatic substitution mechanism. numberanalytics.comlibretexts.org

Benzyl Chlorides Benzyl chlorides are a subclass of alkyl halides where a chloromethyl group (-CH₂Cl) is attached to a benzene (B151609) ring. britannica.com They are distinct from aryl halides, where the halogen is directly bonded to the ring. britannica.com This structural feature makes them particularly reactive and useful in organic synthesis.

Electrophilicity: Benzyl chlorides are effective electrophiles. commonorganicchemistry.com The carbon atom of the chloromethyl group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Benzylic Functionalization: They are primarily used to introduce a benzyl group onto other molecules, a process known as benzylation. This is a common strategy for protecting functional groups like alcohols and amines during multi-step syntheses. commonorganicchemistry.com

Radical Precursors: Modern synthetic methods, often employing photoredox or transition metal catalysis, can convert benzyl chlorides into benzyl radicals. acs.orgnih.gov These highly reactive intermediates can then participate in various C-C bond-forming reactions, enabling the synthesis of complex structures like the bibenzyl skeleton. nih.gov The stability and abundance of benzyl chlorides make them attractive precursors compared to the more reactive benzyl bromides. nih.gov

Significance in Contemporary Organic Chemistry and Chemical Synthesis

The significance of this compound in contemporary organic chemistry stems from its nature as a multifunctional building block. Its structure offers multiple reactive sites that can be addressed with a high degree of chemical selectivity, making it a potentially valuable tool for constructing complex molecular architectures.

The molecule's utility is rooted in the distinct reactivity of its functional groups:

The Benzyl Chloride Moiety: The primary reactive site is the chloromethyl group. It serves as a handle for introducing the 2-fluoro-3-chlorobenzyl fragment into a target molecule via nucleophilic substitution or through modern catalytic methods that generate benzyl radicals. commonorganicchemistry.comnih.gov This is particularly relevant in medicinal chemistry and materials science, where the precise introduction of substituted aromatic rings is often a key step. numberanalytics.com

The Aryl Halides: The chlorine and fluorine atoms attached to the aromatic ring provide additional opportunities for functionalization. These positions are amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. The electronic effects of the fluorine (strongly electron-withdrawing) and chlorine (moderately electron-withdrawing) atoms, along with the chloromethyl group, influence the reactivity and regioselectivity of these transformations. This allows for the sequential and controlled elaboration of the aromatic core.

In essence, this compound is a versatile scaffold. A synthetic chemist could, for example, first use the benzyl chloride group to connect the molecule to a larger structure and then selectively perform a cross-coupling reaction at the aryl chloride position. The presence of the fluorine atom can impart unique properties, such as increased metabolic stability or altered electronic characteristics, to the final product. This multi-faceted reactivity makes such compounds valuable starting materials for synthesizing novel pharmaceuticals, agrochemicals, and functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTYCUOGVPKILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608491 | |

| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876384-47-3 | |

| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 1-Chloro-3-(chloromethyl)-2-fluorobenzene

Advanced synthetic strategies provide pathways to this molecule, primarily through the controlled addition of its functional groups.

One major pathway involves the electrophilic substitution of a halogenated aromatic hydrocarbon with a chloromethyl group. This reaction, when applied to the synthesis of the target molecule, would start with 1-chloro-3-fluorobenzene. sigmaaldrich.comchemicalbook.comnist.gov The presence of halogen substituents on the aromatic ring deactivates it towards electrophilic attack, which can reduce reaction yields. jk-sci.com

The general mechanism for chloromethylation, such as the Blanc reaction, proceeds under acidic conditions where formaldehyde (B43269) is protonated, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgwikipedia.org The aromatic ring then attacks this electrophile, and subsequent re-aromatization and conversion of the resulting benzyl (B1604629) alcohol intermediate to the chloride yields the final product. libretexts.org

For standard chloromethylation, a combination of formaldehyde and hydrogen chloride is often used in what is known as the Blanc chloromethylation. jk-sci.comwikipedia.org However, for deactivated substrates, such as those containing electron-withdrawing halogens, more potent reagents are often necessary to achieve reasonable yields. wikipedia.org

More reactive chloromethylating agents include pre-formed chloroalkyl ethers like chloromethyl methyl ether (CH₃OCH₂Cl) or bis(chloromethyl) ether. wikipedia.orgwikipedia.org These reagents can successfully chloromethylate deactivated aromatic compounds, sometimes in the presence of strong acids like sulfuric acid. wikipedia.orggoogle.com The reaction with chloromethyl methyl ether proceeds by the aromatic hydrocarbon (ArH) reacting to form the chloromethylated arene (ArCH₂Cl) and methanol. libretexts.orgwikipedia.org

Lewis acid catalysts are crucial in chloromethylation to enhance the electrophilicity of the chloromethylating agent. iosrjournals.org Anhydrous zinc chloride (ZnCl₂) is a very common catalyst used in the Blanc reaction to activate formaldehyde. libretexts.orgwikipedia.orgdur.ac.uk The zinc chloride coordinates to the formaldehyde's carbonyl oxygen, making the carbon a stronger electrophile. libretexts.org While anhydrous conditions are preferred to maximize catalytic activity, some procedures use aqueous HCl, which may require saturating the solution with hydrogen chloride gas to maintain the catalyst's effectiveness. sciencemadness.org

Other Lewis acids, such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and ferric chloride (FeCl₃), also serve as effective catalysts in these reactions. google.comiosrjournals.orgnih.gov The choice of catalyst can be optimized for specific substrates; for instance, zinc chloride is effective for cumene, while titanium tetrachloride is preferred for anisole. dur.ac.uk

Table 1: Examples of Chloromethylation Reactions on Aromatic Compounds

| Substrate | Chloromethylating Agent | Catalyst / Conditions | Product(s) | Yield / Conversion | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | Paraformaldehyde, Hydrogen Chloride | Zinc Chloride | Benzyl chloride | Not specified | dur.ac.uk |

| Toluene (B28343) | Paraformaldehyde, HCl(g) | ZnCl₂, H₂SO₄, AcOH, PEG-800, 50°C | Chloromethyl-methylbenzene | 71% Conversion | researchgate.net |

| Chlorobenzene | Paraformaldehyde, HCl(g) | ZnCl₂, H₂SO₄, AcOH, PEG-800, 50°C | Chloromethyl-chlorobenzene | 3% Conversion | researchgate.net |

| m-Xylene | Formaldehyde | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ (PTC), 80°C | Mono- and di-chloromethyl m-xylene | High yields | iosrjournals.org |

| Aromatic Polymer (Polystyrene) | Chloromethyl methyl ether | Ferric oxide, 15-80°C | Chloromethylated polystyrene | Not specified | google.com |

An alternative synthetic strategy involves the introduction of the fluorine atom onto a benzene ring that already contains chlorine and a chloromethyl group. This typically occurs via nucleophilic or electrophilic substitution reactions.

Selective fluorination of an aromatic ring can be challenging. One established method is nucleophilic aromatic substitution (SNAr), often referred to as the Halex process. wikipedia.orgacsgcipr.org This reaction involves the displacement of a leaving group, typically a chlorine atom, by a fluoride (B91410) anion. acsgcipr.org The Halex reaction is most effective for aromatic rings that are "activated" by electron-withdrawing substituents, such as nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orggoogle.com The reaction is typically carried out at high temperatures (150-250°C) in polar aprotic solvents. wikipedia.org

Another approach is electrophilic fluorination. Direct fluorination with fluorine gas is often too reactive and non-selective. sigmaaldrich.com Modern electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF₄), offer a milder and more selective alternative. sigmaaldrich.comworldscientific.comworldscientific.com These reagents act as a source of an "electrophilic" fluorine atom that can substitute a hydrogen on the aromatic ring, typically requiring an acid catalyst like trifluoromethanesulfonic acid. worldscientific.comworldscientific.com Kinetic studies suggest this proceeds through a standard electrophilic aromatic substitution mechanism (SᴇAr). researchgate.net

Potassium fluoride (KF) is a common and cost-effective reagent for nucleophilic fluorination. researchgate.net However, its high lattice energy and low solubility in organic solvents present challenges. researchgate.net To enhance its reactivity in Halex reactions, KF is often used in high-boiling polar aprotic solvents like dimethylformamide or sulfolane. wikipedia.org The effectiveness of KF can be significantly improved by using phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, which help to solubilize the fluoride ion in the organic phase. acsgcipr.orgresearchgate.netrsc.org Recent research has also explored using ionic liquids as a medium to enhance the reactivity of KF, which can lead to higher yields and selectivity. nih.gov

For electrophilic fluorination, N-F reagents like Selectfluor are widely used. organic-chemistry.org These are stable, solid reagents that provide a source of electrophilic fluorine for direct fluorination of aromatic compounds under relatively mild conditions. sigmaaldrich.comworldscientific.com

Table 2: Comparison of Common Fluorinating Agents

| Reagent | Reaction Type | Typical Substrate | Common Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Potassium Fluoride (KF) | Nucleophilic (Halex) | Activated aryl chlorides (e.g., nitro-substituted) | High temp. (150-250°C), polar aprotic solvent (DMF, DMSO), often with PTC | Low cost, readily available | wikipedia.orgresearchgate.net |

| Caesium Fluoride (CsF) / Tetrabutylammonium fluoride (TBAF) | Nucleophilic (Halex) | Activated aryl chlorides | Generally milder conditions than KF | More soluble and reactive than KF | wikipedia.org |

| Selectfluor™ (F-TEDA-BF₄) | Electrophilic | Electron-rich or neutral aromatic rings | Acid catalyst (e.g., TfOH), mild temperatures | Stable, solid reagent; high selectivity for C-H fluorination | sigmaaldrich.comworldscientific.comorganic-chemistry.org |

| Elemental Fluorine (F₂) | Electrophilic | Various | Highly controlled, often diluted with inert gas | Most direct method | sigmaaldrich.com |

Radical-mediated Chlorination Approaches

The initiation of the radical chain reaction is commonly achieved through photochemical means. wikipedia.org Exposure of molecular chlorine (Cl₂) to ultraviolet (UV) radiation, often from a high-intensity source like a metal halide lamp, causes the homolytic cleavage of the Cl-Cl bond. This generates two chlorine radicals (Cl•), which are the primary chain carriers. wikipedia.orgtestbook.com

Reaction Scheme: Initiation

Cl₂ + hν (UV light) → 2 Cl•

This initiation step is crucial as it provides the radicals necessary to start the propagation phase of the reaction. The process is typically conducted in the absence of Lewis acid catalysts, which would otherwise promote unwanted electrophilic chlorination on the aromatic ring. stackexchange.com

While not a radical scavenger in the traditional sense of terminating chains, phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) can be used to influence the course of radical chlorinations. acs.org The industrial production of PCl₃ involves the direct chlorination of phosphorus, a process where controlling the reactant ratio is key to preventing the formation of phosphorus pentachloride (PCl₅). endress.com In the context of benzylic chlorination, phosphorus chlorides can act as a source of chlorine or participate in the radical process. acs.org

Precise control over the concentration of chlorinating agents is paramount for achieving high selectivity for the mono-chlorinated product, this compound. Uncontrolled concentrations of chlorine radicals can lead to subsequent chlorination of the newly formed chloromethyl group, yielding 1-chloro-3-(dichloromethyl)-2-fluorobenzene. Reagents like PCl₃ can modulate the availability of the chlorinating species, thereby helping to control the extent of chlorination.

Mechanistic Investigations of Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound and maximizing its yield.

Detailed Reaction Mechanisms and Transition States

The photochemical chlorination of 3-chloro-2-fluorotoluene (B1362875) follows a well-established free-radical chain reaction mechanism consisting of three stages: initiation, propagation, and termination. stackexchange.com

Initiation: As described previously, UV light cleaves chlorine molecules into chlorine radicals. wikipedia.org

Propagation: This is a two-step cycle.

A chlorine radical abstracts a hydrogen atom from the benzylic methyl group of 3-chloro-2-fluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-chloro-2-fluorobenzyl radical and a molecule of hydrogen chloride (HCl). stackexchange.com The stability of the benzyl radical is significantly higher than that of a primary alkyl radical, which is why the reaction is selective for the benzylic position. stackexchange.com

The newly formed benzyl radical then reacts with a molecule of Cl₂, abstracting a chlorine atom to form the desired product, this compound, and regenerating a chlorine radical to continue the chain. stackexchange.com

Reaction Scheme: Propagation

C₇H₆ClF + Cl• → •C₇H₅ClF (benzyl radical) + HCl

•C₇H₅ClF + Cl₂ → C₇H₅Cl₂F + Cl•

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the recombination of two chlorine radicals or a benzyl radical with a chlorine radical. stackexchange.com

The transition state for the hydrogen abstraction step is described as "early" or "reactant-like." This means the transition state's structure and energy more closely resemble the reactants than the products. Consequently, the energy difference between the transition states for abstracting primary, secondary, or tertiary hydrogens is small, which is why free-radical chlorination is generally less selective than bromination. wikipedia.org

Influence of Reaction Conditions on Yield and Selectivity

The yield of this compound and the selectivity of the reaction are highly sensitive to the conditions employed. The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the aromatic ring, can influence the reactivity of the benzylic C-H bonds. researchgate.net

Temperature and reaction time are critical parameters that must be carefully optimized to maximize the yield of the desired mono-chlorinated product while minimizing byproducts.

Temperature: Higher temperatures generally favor the radical side-chain chlorination pathway over the ionic ring chlorination pathway. stackexchange.com This is often summarized by the mnemonic "SSS" for radical reactions: Sonne, Siedehitze, Seitenkette (sun, sizzling heat, side chain). stackexchange.com However, at very high temperatures, the selectivity of the chlorine radical decreases, leading to a less predictable distribution of products. wikipedia.org An optimal temperature must be found that is high enough to ensure a good reaction rate for benzylic chlorination but not so high as to compromise selectivity.

Reaction Time: The duration of the reaction directly impacts the product distribution. A shorter reaction time may lead to incomplete conversion of the starting material, 3-chloro-2-fluorotoluene. Conversely, a prolonged reaction time increases the probability of over-chlorination, where the desired product is converted into 1-chloro-3-(dichloromethyl)-2-fluorobenzene and even 1-chloro-3-(trichloromethyl)-2-fluorobenzene. wikipedia.org Continuous monitoring of the reaction mixture, for instance by gas chromatography (GC), is essential to stop the reaction when the concentration of the mono-chlorinated product is at its maximum.

The table below illustrates the typical relationship between reaction time and product yield in a benzylic chlorination reaction, demonstrating the trade-off between conversion and selectivity.

Table 1: Illustrative Effect of Reaction Time on Product Distribution This interactive table demonstrates how the composition of the reaction mixture changes over time. The data is representative of typical benzylic chlorination processes.

| Reaction Time (hours) | 3-chloro-2-fluorotoluene (%) | This compound (%) | Dichlorinated Byproduct (%) |

|---|---|---|---|

| 1 | 60 | 35 | 5 |

| 2 | 25 | 65 | 10 |

| 3 | 5 | 75 | 20 |

Comparison of Synthetic Efficiency and Green Chemistry Considerations

The efficiency and environmental impact of chemical syntheses are increasingly important considerations. Green chemistry principles provide a framework for evaluating and improving the sustainability of chemical processes.

Atom Economy and Environmental Impact of Synthetic Routes

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com The calculation for the percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The environmental impact of a synthetic route is also assessed by considering the nature of the solvents, reagents, and the amount of waste generated. Traditional chloromethylation methods often use hazardous reagents like bis(chloromethyl) ether, which is a known carcinogen, and strong acids that require careful handling and disposal.

Table 2: Theoretical Atom Economy for the Synthesis of this compound

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) |

| 1-Chloro-2-fluorobenzene (B165100) | 130.55 | This compound | 179.02 |

| Formaldehyde | 30.03 | ||

| Hydrogen Chloride | 36.46 | ||

| Total Reactant MW | 197.04 | ||

| % Atom Economy | 90.86% |

Note: This calculation assumes the ideal reaction where all reactants are converted to the desired product and water.

Exploration of Sustainable Methodologies

Research into more sustainable synthetic methods is ongoing. This includes the development of greener catalysts, the use of less hazardous reagents, and the implementation of solvent-free or solvent-minimized reaction conditions.

For the synthesis of benzyl chlorides, alternative, greener approaches are being explored, such as visible-light-induced chlorination using safer chlorine sources. organic-chemistry.org The use of phase-transfer catalysts can also enhance reaction rates and reduce the need for harsh conditions. google.com Furthermore, designing processes that minimize waste generation and allow for catalyst recycling are central to developing more environmentally benign syntheses. The development of synthetic routes with higher atom economy and lower E-factors (Environmental Factor), which considers the total waste produced, are key goals in modern synthetic chemistry. nih.gov

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions

Further functionalization of 1-Chloro-3-(chloromethyl)-2-fluorobenzene can be achieved through electrophilic aromatic substitution on the benzene (B151609) ring. The outcome of these reactions is governed by the combined directing effects of the three substituents already present.

All three substituents—fluoro, chloro, and chloromethyl—are ortho-, para-directors. However, the halogen atoms (F and Cl) are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. This deactivation stems from their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect.

The chloromethyl group (-CH₂Cl) is also considered an ortho-, para-director, although it is a deactivating group due to the inductive effect of its chlorine atom. google.com

The positions on the ring available for substitution are C4, C5, and C6. The directing effects can be summarized as follows:

Fluoro group (at C2): Directs ortho (C3, occupied) and para (C5).

Chloro group (at C1): Directs ortho (C2, occupied; C6) and para (C4).

Chloromethyl group (at C3): Directs ortho (C2, occupied; C4) and para (C6).

Combining these effects, positions C4 and C6 are the most activated for electrophilic attack, as they are targeted by two of the three directing groups. Position C5 is only targeted by the fluorine atom's para-directing effect. Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at the C4 and C6 positions being favored over the C5 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -Cl | C1 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -F | C2 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -CH₂Cl | C3 | Withdrawing | - | Deactivating | Ortho, Para |

Based on the directing effects, strategies for further functionalization can be devised. For instance, nitration (using nitric acid and sulfuric acid) or halogenation (e.g., with Br₂ and FeBr₃) would likely lead to the introduction of the electrophile at the C4 or C6 positions. The precise ratio of these isomers would depend on the specific reaction conditions and the steric hindrance presented by the adjacent substituents. This allows for the synthesis of more complex, polysubstituted benzene derivatives.

Role as an Alkylating Agent in Organic Synthesis

This compound, also known by its synonym 2-chloro-6-fluorobenzyl chloride, functions as a potent alkylating agent in organic synthesis. Its utility is demonstrated in the construction of various heterocyclic compounds with significant biological activities. The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion.

One notable application is in the synthesis of novel imidazolidine (B613845) derivatives. These derivatives have shown potential as anti-HIV agents. In these syntheses, this compound is used to introduce the 2-chloro-6-fluorobenzyl moiety onto the imidazolidine scaffold.

Furthermore, this compound is instrumental in the preparation of 3-benzylsulfanyl derivatives of 1,2,4-triazole (B32235). The alkylation of the thiol group of a 1,2,4-triazole with this compound is a key step in creating molecules that are investigated for their antifungal and antibacterial properties. The reaction involves the nucleophilic substitution at the benzylic carbon of this compound by the sulfur atom of the triazole-thiol.

The compound has also been utilized in the synthesis of 9-substituted adenine (B156593) derivatives, such as the coccidiostat arprinocid, where it serves to alkylate the adenine ring system. chemicalbook.com Additionally, it is a precursor in the preparation of 2-chloro-6-fluorobenzylamine. chemicalbook.com

The reactivity of the chloromethyl group allows for nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, which leads to a diverse array of substituted benzene derivatives.

Table 1: Applications of this compound as an Alkylating Agent

| Application Area | Synthesized Compound Class | Biological Activity/Significance |

| Pharmaceutical Synthesis | Imidazolidine derivatives | Potential anti-HIV properties |

| Pharmaceutical Synthesis | 3-Benzylsulfanyl derivatives of 1,2,4-triazole | Antifungal and antibacterial agents |

| Veterinary Medicine | 9-Substituted adenine derivatives (e.g., arprinocid) | Coccidiostat |

| Chemical Synthesis | 2-Chloro-6-fluorobenzylamine | Synthetic intermediate |

Reaction Kinetics and Thermodynamic Studies

Detailed experimental data on the reaction kinetics and thermodynamics specifically for this compound are not extensively available in publicly accessible literature. However, general principles of benzyl (B1604629) chloride reactivity can provide a qualitative understanding. The rate of alkylation reactions involving this compound would be influenced by factors such as the nature of the nucleophile, the solvent polarity, and the temperature. The presence of both a chloro and a fluoro substituent on the aromatic ring will electronically influence the stability of any carbocation intermediate or the transition state of the substitution reaction, thereby affecting the reaction rate. A comprehensive kinetic and thermodynamic profile would require dedicated experimental studies measuring reaction rates under various conditions and determining activation parameters and reaction enthalpies.

Computational Chemistry in Reaction Mechanism Elucidation

While computational studies are a powerful tool for elucidating reaction mechanisms, specific computational analyses focused solely on this compound are not widely reported. The following subsections describe the potential application of these methods to understand its reactivity.

Density Functional Theory (DFT) would be a suitable method to investigate the reaction pathways of this compound as an alkylating agent. Such studies could model the nucleophilic substitution reaction to determine whether it proceeds through an S(_N)1 mechanism, involving a distinct benzyl carbocation intermediate, or an S(_N)2 mechanism, with a concerted attack of the nucleophile and departure of the chloride leaving group. DFT calculations could also elucidate the transition state structures and provide insights into the electronic effects of the ortho-chloro and meta-fluoro substituents on the reaction mechanism.

The generation of a detailed energy profile for reactions involving this compound would be a key outcome of computational studies. By calculating the relative energies of the reactants, transition states, intermediates, and products, the activation barriers (activation energy, E(_a)) for different possible reaction pathways can be determined. This information is crucial for predicting the feasibility and selectivity of a reaction. For instance, a comparison of the activation barriers for alkylation at different nucleophilic sites in a complex molecule could predict the regioselectivity of the reaction. Without specific published studies on this compound, any stated values would be purely speculative.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-Chloro-3-(chloromethyl)-2-fluorobenzene, a comprehensive analysis using ¹H, ¹³C, and 2D NMR techniques provides a complete structural picture.

¹H NMR and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aromatic protons and the benzylic protons of the chloromethyl group. The three aromatic protons (H-4, H-5, and H-6) will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Their chemical shifts are influenced by the electronic effects of the adjacent halogen substituents. These protons will exhibit complex splitting patterns due to both proton-proton (JHH) and proton-fluorine (JHF) couplings. The two protons of the chloromethyl (-CH₂Cl) group are expected to appear as a sharp singlet, as they lack adjacent protons to couple with, likely in the range of 4.6 to 4.8 ppm.

The ¹³C NMR spectrum will show seven unique signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative halogen atoms will be significantly deshielded. The carbon C-2, attached to the highly electronegative fluorine atom, is expected to resonate at a very low field and will appear as a doublet due to a strong one-bond carbon-fluorine coupling (¹JCF). The carbons C-1 and C-3, bonded to chlorine and the chloromethyl group respectively, will also be deshielded. The signal for the benzylic carbon of the chloromethyl group is anticipated to appear around 40-45 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₂ | 4.6 - 4.8 | Singlet (s) |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 132 - 136 (doublet, ²JC-F) |

| C-2 | 158 - 162 (doublet, ¹JC-F) |

| C-3 | 125 - 129 |

| C-4 | 128 - 132 |

| C-5 | 124 - 128 |

| C-6 | 115 - 119 (doublet, ²JC-F) |

2D NMR Techniques (e.g., COSY, HSQC) for Resolving Ambiguities

To definitively assign the proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. youtube.comsdsu.edulibretexts.org For this compound, cross-peaks would be observed between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), allowing for the sequential assignment of these protons around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com An HSQC spectrum would show a cross-peak connecting the singlet at ~4.7 ppm to the aliphatic carbon signal at ~40-45 ppm, confirming their assignment as the CH₂Cl group. youtube.com Similarly, it would link each aromatic proton signal to its corresponding aromatic carbon signal, confirming the ¹H and ¹³C assignments for the C-4, C-5, and C-6 positions. sdsu.eduyoutube.com

Chemical Shift Analysis and Substituent Effects

The observed chemical shifts are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.

Fluorine and Chlorine Substituents: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei. They also possess lone pairs of electrons that can be donated into the aromatic π-system via the resonance effect (+R). For fluorine, the inductive effect typically dominates.

Chloromethyl Substituent (-CH₂Cl): The chloromethyl group is primarily an electron-withdrawing group due to the strong inductive effect of the chlorine atom attached to the methyl carbon. researchgate.netacs.orgnih.gov This effect withdraws electron density from the benzene ring, particularly from the ipso (C-3) and ortho (C-2, C-4) positions, influencing their chemical shifts. The electronic properties of this group are distinct from an unsubstituted methyl group, which is weakly electron-donating. acs.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. nih.govrsc.org For this compound, with the molecular formula C₇H₅Cl₂F, the calculated monoisotopic mass (using ¹²C, ¹H, ³⁵Cl, and ¹⁹F) is 177.9752 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition and differentiate the target compound from any isomers or other molecules that have the same nominal mass.

Fragmentation Patterns and Structural Information

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The analysis of these fragments provides a molecular fingerprint.

Isotopic Pattern: A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.orgchemdictionary.org Since the molecule contains two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. chemdictionary.orgyoutube.comyoutube.com This pattern is a definitive indicator for the presence of two chlorine atoms in the ion.

Principal Fragmentations: The fragmentation of the molecular ion is driven by the formation of stable carbocations. For benzyl-type halides, cleavage of the carbon-halogen bond is a common pathway.

A primary fragmentation event is the loss of a chlorine radical from the benzylic position, which is weaker than the C(aryl)-Cl bond, to form a stable chlorofluorobenzyl cation.

Another significant fragmentation is the loss of the entire chloromethyl radical (•CH₂Cl), leading to a chlorofluorophenyl cation.

Rearrangements are also common for benzyl (B1604629) derivatives, often leading to the formation of a highly stable tropylium (B1234903) ion or a substituted tropylium ion. youtube.com For example, the loss of the benzylic chlorine atom can lead to a resonance-stabilized cation that may rearrange.

Predicted Major Fragments in the Mass Spectrum

| m/z (for ³⁵Cl) | Corresponding Fragment Ion | Notes |

|---|---|---|

| 178/180/182 | [C₇H₅³⁵Cl₂F]⁺˙, [C₇H₅³⁵Cl³⁷ClF]⁺˙, [C₇H₅³⁷Cl₂F]⁺˙ | Molecular ion cluster (M, M+2, M+4). Ratio ~9:6:1. |

| 143/145 | [C₇H₅³⁵ClF]⁺, [C₇H₅³⁷ClF]⁺ | Loss of •Cl from the chloromethyl group. |

| 129/131 | [C₆H₃³⁵ClF]⁺, [C₆H₃³⁷ClF]⁺ | Loss of •CH₂Cl radical. |

Vibrational Spectroscopy: FTIR and FT-Raman

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for investigating the molecular structure of compounds. The vibrational spectra are unique to each molecule and offer a "fingerprint" based on the vibrations of its constituent atoms and functional groups.

For complex molecules like this compound, the analysis of vibrational spectra involves the assignment of observed bands to specific vibrational modes. This process is often supported by quantum chemical calculations.

While specific experimental spectra for this compound are not extensively detailed in the available literature, the vibrational modes can be assigned by comparing them to related molecules. A study on the isomeric compound 1-(chloromethyl)-4-fluorobenzene provides a solid basis for these assignments. niscpr.res.in The vibrational modes of substituted benzenes can be categorized into contributions from the phenyl ring and the substituent groups.

Key vibrational modes include:

C-H vibrations: The aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. niscpr.res.in C-H in-plane and out-of-plane bending vibrations are also characteristic and appear at lower frequencies.

C-C vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring are usually observed in the 1650-1400 cm⁻¹ range. niscpr.res.in

C-F vibrations: The C-F stretching vibration is typically strong and appears in the 1300-1000 cm⁻¹ region. niscpr.res.in

C-Cl vibrations: The C-Cl stretching and bending vibrations are found at lower wavenumbers, generally below 800 cm⁻¹. niscpr.res.in

CH₂ group vibrations: The chloromethyl group (-CH₂Cl) will exhibit its own characteristic stretching and bending (scissoring, wagging, twisting, and rocking) vibrations.

The following table, based on data from the related compound 1-(chloromethyl)-4-fluorobenzene, illustrates the typical regions for these vibrational modes. niscpr.res.in

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| CH₂ Asymmetric Stretch | ~2990 |

| CH₂ Symmetric Stretch | ~2960 |

| C-C Ring Stretch | 1650 - 1400 |

| C-F Stretch | 1300 - 1000 |

| CH₂ Wagging | ~1299 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

| C-Cl In-plane Bend | ~300 |

This table is illustrative and based on data for a related isomer and general spectroscopic principles.

To achieve a more precise assignment of vibrational modes, experimental FTIR and FT-Raman spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a computational method widely used for this purpose. nih.gov The process involves optimizing the molecular geometry and then calculating the vibrational frequencies and intensities.

For instance, in the study of 1-(chloromethyl)-4-fluorobenzene, DFT calculations were performed using the B3LYP method with a 6-311++G(d,p) basis set. niscpr.res.in The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental data. niscpr.res.in The potential energy distribution (PED) analysis is also conducted to quantify the contribution of different internal coordinates to each vibrational mode, ensuring a more accurate assignment. niscpr.res.in

A similar theoretical approach for this compound would provide valuable insights into its vibrational spectrum, helping to resolve ambiguities in band assignments that might arise from the complexity of the molecule.

The specific vibrations of C-H, C-Cl, and C-F bonds are crucial for the structural confirmation of this compound.

C-H Vibrations: The aromatic C-H stretching modes are expected to appear as multiple bands between 3000 and 3100 cm⁻¹. The C-H bending vibrations, both in-plane and out-of-plane, are sensitive to the substitution pattern on the benzene ring and are instrumental in isomer differentiation. spectroscopyonline.com

C-Cl Vibrations: The C-Cl stretching vibration for a chloromethyl group typically appears in the 750-650 cm⁻¹ range. The C-Cl bond attached directly to the aromatic ring will have a different frequency, influenced by the electronic effects of the other substituents. In many chloro-aromatic compounds, the C-Cl in-plane bending deformation is observed as a strong Raman peak at lower frequencies, around 300 cm⁻¹. niscpr.res.in

C-F Vibrations: The C-F bond is very strong, and its stretching vibration gives rise to a prominent band in the infrared spectrum, typically between 1300 and 1000 cm⁻¹. irphouse.com For 1-(chloromethyl)-4-fluorobenzene, this strong vibration was observed around 1299 cm⁻¹ in the FTIR and 1294 cm⁻¹ in the FT-Raman spectra. niscpr.res.in A similar strong band would be expected for this compound.

Advanced Spectroscopic Techniques for Isomer Differentiation

Distinguishing between positional isomers is a common challenge in chemical analysis. rsc.org Vibrational spectroscopy offers a powerful tool for this purpose, particularly for substituted benzene rings.

The substitution pattern on a benzene ring—ortho, meta, or para—can be determined by analyzing the out-of-plane C-H bending vibrations, often referred to as C-H wags, which appear in the 1000-700 cm⁻¹ region of the infrared spectrum. spectroscopyonline.comresearchgate.net The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the ring. spectroscopyonline.com

Para-disubstituted benzenes , such as the reference compound 1-(chloromethyl)-4-fluorobenzene, typically show a single strong C-H wagging band between 840 and 810 cm⁻¹. spectroscopyonline.com

Ortho-disubstituted benzenes generally exhibit a characteristic C-H wagging band in the range of 770-735 cm⁻¹. spectroscopyonline.com

While this compound is a tri-substituted benzene, the principles of analyzing the C-H wagging bands remain relevant for distinguishing it from other isomers. The specific pattern of C-H wags would be unique to its 1,2,3-substitution pattern.

In addition to infrared spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for isomer differentiation. The chemical shifts and, more importantly, the coupling constants (J-values) between protons on the aromatic ring provide clear evidence of their relative positions (ortho, meta, or para). researchgate.net For instance, the ortho coupling constant (³J) is typically in the range of 7-10 Hz, while the meta coupling constant (⁴J) is much smaller, around 2-3 Hz, and the para coupling constant (⁵J) is close to 0-1 Hz. researchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule. These calculations are typically performed using methodologies like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

The electronic structure describes the arrangement and energies of electrons within the molecule. A geometry optimization calculation would determine the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.

Optimized Geometric Parameters: No published data is available for the optimized bond lengths, bond angles, and dihedral angles of 1-Chloro-3-(chloromethyl)-2-fluorobenzene. A computational study would typically yield a table of these parameters.

Interactive Data Table: Optimized Geometric Parameters (Data Not Available)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C | C | - | Data Not Available |

| Bond Angle | C | C | C | Data Not Available |

Energy minimization is the process of finding the molecular geometry with the lowest possible energy. For a molecule with flexible groups like the chloromethyl group, a conformational analysis is necessary to identify the different spatial arrangements (conformers) and their relative stabilities. This would involve rotating the chloromethyl group and calculating the energy at each step to find the global minimum.

Conformational Analysis Data: Specific data on the potential energy surface and the relative energies of different conformers of this compound are not available in the current literature.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A small energy gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

FMO Properties: Calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for this compound are not documented in published research.

Interactive Data Table: Frontier Molecular Orbital Properties (Data Not Available)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

The distribution of the HOMO and LUMO across the molecule can reveal sites susceptible to electrophilic and nucleophilic attack. Analysis of these orbitals helps in understanding intramolecular charge transfer interactions, which can be significant in substituted benzenes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It translates the complex wavefunctions from quantum calculations into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis is used to quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing insights into hyperconjugative effects and delocalization.

NBO Analysis Findings: A detailed NBO analysis, including the stabilization energies associated with intramolecular charge transfer, has not been reported for this compound.

Non-Linear Optical (NLO) Properties

No published research specifically detailing the non-linear optical properties of this compound was found.

There are no available computational studies that report the polarizability and hyperpolarizability values for this compound.

Specific dipole moment calculations for this compound are not present in the surveyed literature.

Applications in Advanced Chemical Research

Pharmaceutical Synthesis and Medicinal Chemistry

In the pharmaceutical sector, this compound serves as a crucial synthon for the development of new therapeutic agents. The presence of both fluorine and chlorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of a final drug molecule, while the chloromethyl group provides a reactive handle for constructing the desired molecular architecture.

Synthesis of Active Pharmaceutical Ingredients (APIs)

1-Chloro-3-(chloromethyl)-2-fluorobenzene is a documented precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). A notable example is its use in the preparation of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection. The synthesis involves attaching the 3-chloro-2-fluorobenzyl moiety to a core quinolone structure. google.com This demonstrates the compound's direct application in manufacturing commercially significant pharmaceuticals. The fluorinated and chlorinated benzene (B151609) fragment is a key component of the final API, contributing to its biological activity and pharmacokinetic profile.

Role as an Alkylating Reagent in Drug Synthesis

The primary role of this compound in synthesis is that of an alkylating agent. The chloromethyl group (-CH₂Cl) is a reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the 3-chloro-2-fluorobenzyl group to various nucleophilic scaffolds, such as those containing amine, hydroxyl, or thiol functional groups. This alkylation is a fundamental strategy in drug discovery for building larger, more complex molecules from smaller fragments. For instance, in the synthesis of Elvitegravir, the compound is used to alkylate a specific position on the quinolone core, forming a new carbon-carbon bond that is critical for the drug's structure. google.com

Development of Biologically Active Derivatives (e.g., 1,2,4-triazole (B32235) derivatives)

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. mdpi.com Derivatives of 1,2,4-triazole are known to exhibit potent antifungal, antiviral, and anticancer properties. mdpi.com this compound is an ideal reagent for synthesizing novel triazole derivatives. Through N-alkylation, where the compound reacts with a 1,2,4-triazole salt, the 3-chloro-2-fluorobenzyl moiety can be appended to the triazole ring. This reaction creates a new class of molecules whose biological activities can be tested. The introduction of the substituted benzyl (B1604629) group can modulate the therapeutic properties of the parent triazole, potentially leading to the discovery of new drug candidates with improved efficacy or novel mechanisms of action.

Precursor for Antiviral and Antifungal Compounds

The utility of this compound as a precursor for antiviral agents is firmly established by its role in the synthesis of the anti-HIV drug Elvitegravir. google.com Furthermore, its application extends to the development of potential antifungal compounds. Many of the world's leading antifungal drugs, such as Fluconazole (B54011) and Voriconazole, are triazole derivatives. mdpi.com By using this compound to create novel triazole derivatives, researchers can explore new chemical space for antifungal drug discovery. The fluorine atom, in particular, is a common feature in many successful antifungal agents, where it can enhance metabolic stability and target binding. nih.gov The synthesis of carnosic acid derivatives incorporating 1,2,3-triazoles has also shown promising antifungal activity against Cryptococcus neoformans. mdpi.com

Synthesis of Imidazolidine (B613845) Derivatives with Anti-HIV Properties

While its direct use to form imidazolidine derivatives is not widely documented, this compound is a key building block for other nitrogen-containing heterocyclic compounds with proven anti-HIV properties. Its role in the synthesis of the quinolone-based anti-HIV drug Elvitegravir is a primary example of its utility in this therapeutic area. google.com The synthetic principles are broadly applicable. Benzyl halides are common reagents for the N-alkylation of various heterocyclic systems, including imidazoles, which are structurally related to imidazolidines. google.com This reaction provides a straightforward method to introduce the 3-chloro-2-fluorobenzyl group into diverse heterocyclic cores, which are then evaluated for their ability to inhibit HIV replication.

Agrochemical Development

The structural motifs present in this compound are highly relevant to the agrochemical industry. chemimpex.com Halogenated aromatic compounds are integral to many modern pesticides, including herbicides, insecticides, and fungicides. innospk.comnih.gov The presence of fluorine can increase the biological efficacy and stability of agrochemicals. mdpi.com This compound serves as a valuable intermediate for the synthesis of new crop protection agents. By reacting it with various other chemical moieties, companies can generate libraries of novel compounds. These candidate molecules are then screened for their biological activity against various weeds, pests, and plant pathogens, aiming to develop more effective and environmentally benign agricultural products. For example, fluconazole analogs have been designed for potential agricultural applications as fungicides. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| InChIKey | YLTYCUOGVPKILN-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical supplier databases.

Table 2: Research Applications and Derivatives

| Application Area | Synthetic Role | Derivative Class / Example | Biological Activity |

|---|---|---|---|

| Pharmaceutical Synthesis | Precursor / Building Block | Elvitegravir google.com | Anti-HIV (Integrase Inhibitor) |

| Medicinal Chemistry | Alkylating Agent | N-alkylated heterocycles | Varied Therapeutic Actions |

| Drug Discovery | Intermediate | 1,2,4-Triazole Derivatives | Potential Antifungal, Antiviral mdpi.com |

| Agrochemical Research | Intermediate | Novel Halogenated Aromatics | Potential Herbicide, Fungicide mdpi.comchemimpex.com |

Compound Nomenclature

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Elvitegravir |

| Fluconazole |

| Voriconazole |

| 1,2,4-Triazole |

| 1,2,3-Triazole |

| Imidazole |

| Imidazolidine |

| Quinolone |

Material Science Applications

The compound also finds applications in the field of materials science due to its specific chemical reactivity. chlorobenzene.ltd

As a functional monomer and intermediate, this compound is employed in the synthesis of specialty polymers and resins. chlorobenzene.ltd The reactive chloromethyl group allows for its incorporation into polymer chains through various polymerization reactions. This process is foundational for creating materials with specific, desirable properties such as thermal stability, chemical resistance, and unique optical characteristics, which are often influenced by the presence of the halogenated aromatic moiety.

Organic Chemistry Research and Method Development

In the realm of synthetic organic chemistry, this compound is a valuable tool for research and the development of new chemical methodologies. chlorobenzene.ltdnih.gov

The synthesis of this compound and related compounds provides a platform for studying the mechanisms and kinetics of electrophilic aromatic substitution reactions. The chloromethylation of an aromatic ring, a key step in its synthesis, is a classic example of such a reaction. Kinetic studies on the chloromethylation of benzene and toluene (B28343) have shown that the reaction rate can depend on the concentrations of the aromatic compound, the chloromethylating agent (such as methoxyacetyl chloride or chloromethyl methyl ether), and a Lewis acid catalyst like aluminum chloride. nih.gov These studies suggest the formation of a highly selective electrophile, the methoxymethyl cation (CH₃OCH₂⁺), or a related ion pair, which is the rate-determining step of the reaction. nih.gov The presence of both electron-withdrawing (chloro and fluoro) and activating (chloromethyl) groups on the benzene ring of the title compound makes it an interesting substrate for further mechanistic studies of substitution reactions.

Research is ongoing to devise efficient and high-yield synthetic routes for halogenated aromatic compounds. The preparation of this compound is typically achieved through the chloromethylation of 1-chloro-2-fluorobenzene (B165100). A general method for this type of transformation involves the reaction of the parent aromatic compound with a chloromethylation reagent in the presence of a Lewis acid catalyst. google.com For example, a common procedure for a similar compound involves reacting a trifluoro-benzene derivative with a chloromethylation reagent like chloromethyl methyl ether and a Lewis acid such as aluminum chloride or tin tetrachloride. nih.govgoogle.com The development of these pathways focuses on maximizing yield, minimizing the formation of isomers, and ensuring the process is economically viable. google.com

Due to its distinct functional groups, this compound is an important intermediate in the construction of more complex molecules. chlorobenzene.ltdnih.gov The chloromethyl group is a reactive handle that readily participates in nucleophilic substitution reactions, allowing for the attachment of various other functional groups. chlorobenzene.ltd This capability enables chemists to use it as a foundational piece for building larger, biologically active molecular structures, thereby laying the groundwork for the creation of novel compounds in fields like pharmaceuticals and materials science. chlorobenzene.ltd

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene nih.gov |

| Synonyms | 2-Chloro-6-fluorobenzyl chloride, alpha,2-Dichloro-6-fluorotoluene nih.govcas.org |

| CAS Number | 55117-15-2 matrix-fine-chemicals.com |

| Chemical Formula | C₇H₅Cl₂F nih.govmatrix-fine-chemicals.com |

| Molar Mass | 179.02 g/mol nih.govmatrix-fine-chemicals.com |

| Appearance | Colorless to light-colored liquid chlorobenzene.ltdchemicalbook.com |

| Boiling Point | 208 °C chemicalbook.com |

| Melting Point | 7 °C chemicalbook.com |

| Solubility in Water | Insoluble chemicalbook.com |

Comparative Studies with Related Halogenated Benzenes

The study of this compound in the context of related halogenated aromatic compounds provides critical insights into the interplay of substituent effects. Halogenated benzenes are fundamental building blocks in organic synthesis, and understanding how the number, type, and position of halogen substituents affect chemical properties is essential for designing novel synthetic routes and functional materials.

Analysis of Regioselectivity Differences

In the case of this compound, the ring is trisubstituted. To understand its regiochemical behavior, one must consider the directing effects of each group:

Fluorine (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). stackexchange.com The resonance effect, which directs incoming electrophiles to the ortho and para positions, is significant due to effective overlap between the 2p orbitals of carbon and fluorine. stackexchange.com

Chlorine (-Cl): The chlorine atom has a similar profile but with a weaker +R effect compared to fluorine due to less efficient 3p-2p orbital overlap. stackexchange.com It is also an ortho, para-director.

Chloromethyl (-CH₂Cl): This group is primarily deactivating due to the inductive electron withdrawal by the chlorine atom. It is considered a deactivating, ortho, para-directing group.

The combined influence of these three groups on an incoming electrophile (E⁺) leads to a complex directive pattern. All three substituents are ortho, para-directors, but they deactivate the ring. The fluorine at C2 and chlorine at C1 direct towards the C4 and C6 positions. The chloromethyl group at C3 directs towards C5 (meta to the other halogens) and C1 (already substituted). The primary competition for substitution would be at the C4, C5, and C6 positions. Steric hindrance from the existing substituents, particularly the bulkier -CH₂Cl group, would also play a crucial role in determining the final product distribution.

A comparative analysis with simpler monosubstituted and disubstituted benzenes highlights these differences.

Interactive Data Table: Regioselectivity in Nitration of Substituted Benzenes This table shows the typical product distribution for the nitration of common substituted benzenes, illustrating the directing effects of individual substituents.

| Compound | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Fluorobenzene | 12 | <1 | 88 |

| Chlorobenzene | 30 | 1 | 69 |

| Toluene | 58 | 5 | 37 |

| Nitrobenzene | 6 | 93 | 1 |

Data compiled from established chemical literature on electrophilic aromatic substitution.

For this compound, the strong para-directing effect of the fluorine atom would strongly favor substitution at the C4 position. This is reinforced by the ortho-directing effect of the chlorine atom at C1. Therefore, the major product in electrophilic substitution reactions is predicted to be the 1-chloro-3-(chloromethyl)-2-fluoro-4-substituted benzene derivative.

Impact of Substituent Position on Reactivity and Applications

The reactivity of a benzene ring towards electrophilic substitution is highly sensitive to the nature and position of its substituents. Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.org

All three substituents on this compound are deactivating.

Chloromethyl (-CH₂Cl): This group is deactivating due to the -I effect of its chlorine atom.

Consequently, this compound is a highly deactivated ring system, and its reactions, particularly electrophilic substitutions, require harsh conditions. Its reactivity is significantly lower than that of benzene, fluorobenzene, or chlorobenzene.

Interactive Data Table: Relative Rates of Electrophilic Substitution Compared to Benzene This table illustrates how different substituents affect the rate of electrophilic aromatic substitution reactions.

| Compound | Substituent(s) | Relative Rate (Benzene = 1) | Effect |

| Benzene | -H | 1 | Reference |

| Fluorobenzene | -F | 0.11 | Deactivating |

| Chlorobenzene | -Cl | 0.02 | Deactivating |

| Toluene | -CH₃ | 25 | Activating |

| Anisole | -OCH₃ | 1,000 | Strongly Activating |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

Relative rates are approximate and can vary with specific reaction conditions. Data reflects general trends in reactivity. stackexchange.com

The specific arrangement of substituents in this compound has a profound impact on its potential applications. While the deactivated aromatic ring is less suitable for typical electrophilic substitution, the presence of the chloromethyl group introduces a different mode of reactivity. The -CH₂Cl group is a reactive site for nucleophilic substitution , allowing for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NH₂).

This dual reactivity—a deactivated aromatic core and a reactive benzylic halide side chain—makes this compound a valuable intermediate in specialty chemical synthesis. For instance, it can be used to build complex molecules where a substituted phenyl group is attached to another moiety via the methylene (B1212753) bridge. The specific 1,2,3-substitution pattern locks in a particular stereochemical and electronic arrangement, which can be crucial for applications in pharmaceuticals and materials science where precise molecular architecture is required. The reactivity of the C-Cl bond in the chloromethyl group is the primary handle for its synthetic utility, distinguishing it from related compounds like 1-chloro-2-fluorobenzene sigmaaldrich.com or 2-chloro-6-fluorotoluene (B1346809) nist.gov that lack this functional group for nucleophilic attack.

Purity Assessment and Quality Control in Research Synthesis

Chromatographic Techniqueschemicalbook.com

Chromatographic methods are indispensable for separating the components of a chemical mixture, allowing for both qualitative identification and quantitative analysis. Due to the potential for isomeric byproducts in the synthesis of substituted aromatic compounds, chromatography is a key quality control step.

Gas Chromatography (GC) for Purity Determination and Byproduct Quantificationchemicalbook.com

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 1-Chloro-2-(chloromethyl)-3-fluorobenzene. It is frequently used to determine the purity of the final product and to quantify any side-products generated during synthesis.

In a typical GC analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as nitrogen or helium, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

For the analysis of chlorinated compounds, a non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-1), is often employed. nih.govgoogle.com A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), providing both retention time data and mass spectral information for enhanced identification of byproducts. A patent for the analysis of related chlorinated compounds suggests a temperature programming method where the column temperature is gradually increased to ensure the separation of components with different boiling points. google.com

Table 1: Illustrative GC Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Example Value |

|---|---|

| Column | Agilent J&W DB-5ms (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injector Temperature | 250 - 270 °C |

| Detector | FID or MS |

| Detector Temperature | 250 - 300 °C |

| Oven Program | Initial Temp: 90°C, hold for 5 min; Ramp: 8°C/min to 160°C, hold for 10 min google.com |

This table provides a general example of GC conditions and may require optimization for the specific analysis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene.

Liquid Chromatography-Mass Spectrometry (LC-MS)sciencemadness.org

While GC is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile impurities or for samples that may degrade at high temperatures. LC-MS is especially valuable for the separation and identification of isomeric compounds. nih.gov

In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase. For a compound like 1-Chloro-2-(chloromethyl)-3-fluorobenzene, reversed-phase chromatography is a common choice, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.govlcms.cz

The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is frequently used to generate ions from the analytes, which are then separated and detected by the mass analyzer. nih.gov This provides molecular weight information and fragmentation patterns that aid in the structural elucidation of the main product and any impurities.

Spectroscopic Methods for Confirmationchemicalbook.comsciencemadness.org

Spectroscopic techniques are used to confirm the identity and structure of the synthesized compound, ensuring that the desired molecule has been formed.

NMR Spectroscopy for Structural Puritychemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structural integrity of 1-Chloro-2-(chloromethyl)-3-fluorobenzene.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 1-Chloro-2-(chloromethyl)-3-fluorobenzene, one would expect to see distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. nih.gov

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would show unique signals for each of the seven carbon atoms, with their chemical shifts being influenced by the attached substituents (chlorine, fluorine, and chloromethyl group). nih.gov

The presence of any unexpected signals in the NMR spectra could indicate the presence of impurities or isomeric byproducts.

Table 2: Predicted and Experimental NMR Data for 1-Chloro-2-(chloromethyl)-3-fluorobenzene

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Data (Source) |

|---|---|---|

| ¹H NMR | Aromatic Protons: ~7.0-7.5, Benzylic Protons (-CH₂Cl): ~4.5-5.0 | Aromatic and benzylic protons observed. nih.gov |

| ¹³C NMR | Aromatic Carbons: ~115-140, Benzylic Carbon (-CH₂Cl): ~40-50 | Distinct signals for all 7 carbons observed. nih.gov |

Note: Specific chemical shifts can vary depending on the solvent and the instrument used.

Mass Spectrometry for Molecular Integritychemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. When coupled with GC or LC, it provides a high degree of confidence in the identification of the synthesized product.

The mass spectrum of 1-Chloro-2-(chloromethyl)-3-fluorobenzene will show a molecular ion peak corresponding to its molecular weight. A key feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). docbrown.infoyoutube.com Therefore, the molecular ion peak will appear as a cluster of peaks, with the M+ peak (containing two ³⁵Cl atoms), an M+2 peak, and an M+4 peak, with a characteristic intensity ratio. The fragmentation pattern, which shows the breakdown of the molecule, can also be used to confirm the structure. For this compound, a common fragmentation would be the loss of a chlorine radical from the chloromethyl group. nih.gov

Table 3: Key Mass Spectrometry Data for 1-Chloro-2-(chloromethyl)-3-fluorobenzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂F nih.gov |

| Molecular Weight | 179.02 g/mol nih.gov |

| Monoisotopic Mass | 177.9752337 Da nih.gov |

| Key Fragmentation Ion (m/z) | 143 (Loss of Cl) nih.gov |

| Isotopic Peaks | Presence of M+, M+2, and M+4 peaks due to two chlorine atoms. |

Post-reaction Purification Methodologieschemicalbook.com

Following the synthesis and initial analysis, purification is often necessary to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

For 1-Chloro-2-(chloromethyl)-3-fluorobenzene, which is a liquid at room temperature, several purification techniques can be employed nih.gov:

Washing: The crude reaction mixture can be washed with a dilute base, such as a sodium bicarbonate solution, to neutralize any acidic byproducts like HCl. sciencemadness.org This is typically followed by washing with water and then a brine solution to remove water-soluble impurities.

Drying: After washing, the organic layer is dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water. sciencemadness.org

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying liquid compounds with different boiling points. youtube.com This technique can separate the desired product from lower-boiling starting materials and higher-boiling byproducts.

Column Chromatography: For separating compounds with very similar boiling points, such as isomers, preparative column chromatography is an effective technique. thieme-connect.denih.gov The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is passed through to separate the components based on their polarity. chemistryworld.comed.gov

The purity of the fractions collected from distillation or chromatography is then re-assessed using the analytical techniques described above to ensure the final product meets the required quality standards.

Neutralization Procedures

Following the chlorination of the precursor to yield 1-Chloro-3-(chloromethyl)-2-fluorobenzene, the crude reaction mixture often contains acidic impurities. These can include residual hydrochloric acid (HCl) or other acidic species generated from the chlorinating agent. The presence of these acids can lead to unwanted side reactions or degradation of the final product. Therefore, a neutralization step is a critical component of the work-up procedure.

The primary goal of neutralization is to quench these acidic components. This is typically achieved by washing the organic phase containing the crude product with an aqueous basic solution. Common neutralizing agents include dilute aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). youtube.comnih.gov The choice of base and its concentration is crucial to avoid promoting hydrolysis of the benzyl (B1604629) chloride, which is susceptible to nucleophilic attack.

The general procedure involves transferring the reaction mixture to a separatory funnel and adding the aqueous basic solution. The funnel is then shaken to ensure thorough mixing of the two phases, with periodic venting to release any carbon dioxide gas that may form if carbonate or bicarbonate solutions are used to neutralize strong acids. youtube.com The pH of the aqueous layer is monitored and adjusted until it is neutral or slightly alkaline, typically in the range of pH 8-9. This ensures the complete removal of acidic impurities. After neutralization, the aqueous layer is separated and discarded. The organic layer, containing the neutralized product, may then be washed with water or a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers. youtube.com

Distillation Techniques

After the initial neutralization and washing steps, the crude this compound is typically subjected to distillation to achieve high purity. Distillation separates compounds based on differences in their boiling points. For relatively high-boiling compounds like substituted benzyl chlorides, vacuum distillation is the preferred method.

Operating under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal decomposition that can occur at the higher temperatures required for atmospheric distillation. google.com For instance, the related isomer, 2-Chloro-6-fluorobenzyl chloride, is purified by vacuum distillation at 80–100°C. It is crucial to control the distillation parameters, such as pressure and temperature, to achieve effective separation from both lower-boiling and higher-boiling impurities.